molecular formula C10H14O B1202108 Verbenone CAS No. 80-57-9

Verbenone

Cat. No. B1202108
CAS RN: 80-57-9
M. Wt: 150.22 g/mol
InChI Key: DCSCXTJOXBUFGB-SFYZADRCSA-N
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Description

Synthesis Analysis

Verbenone synthesis can be accomplished through various methods. Negoi et al. (2017) describe a green synthesis of verbenone via allylic oxidation of α-pinene using a peroxide agent and a peroxidase enzyme in a biphasic aqueous-organic system (Negoi et al., 2017). Another approach involves the conversion of R-(+)-verbenone to a bicyclic lactone, which is a potential intermediate for the synthesis of taxanes (Winkler et al., 1995).

Molecular Structure Analysis

The molecular structure of verbenone is characterized by its terpenoid backbone. Studies like the one by Il’ina et al. (2006) have explored the reactivity of verbenone epoxide towards different aldehydes in the presence of natural montmorillonite clay, leading to the formation of new, optically active compounds (Il’ina et al., 2006).

Chemical Reactions and Properties

Verbenone undergoes various chemical reactions due to its reactive functional groups. For instance, Sarmiento et al. (2011) studied the synthesis of chiral cyclobutane 1,3,4-thiadiazoline derivatives starting from verbenone, with the diastereoisomeric excesses of the products depending strongly on the starting chiral ketone (Sarmiento et al., 2011).

Physical Properties Analysis

Verbenone's physical properties, such as boiling point, melting point, and solubility, are influenced by its molecular structure. These properties are essential in determining its application in various industries, including the fragrance industry.

Chemical Properties Analysis

The chemical properties of verbenone, including reactivity with other compounds and stability under different conditions, are crucial for its utilization in synthetic chemistry. For example, Ju et al. (2013) synthesized novel verbenone derivatives and tested them for their antioxidant and anti-ischemic activities (Ju et al., 2013).

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Entomology , specifically focusing on pest management in forest ecosystems .

Application Summary

Verbenone is often referred to as a ‘universal bark beetle repellent’. It’s used to manage and control the population of bark beetles, which are pests in agricultural and forest ecosystems .

Methods of Application

Verbenone is released into the environment where bark beetles are present. The exact method of release can vary, but it often involves the use of specially designed pouches or flakes . These are placed in areas where bark beetles are known to be active.

Results or Outcomes

While verbenone has been found to inhibit attraction in 38 species from 16 genera of bark beetles, some secondary species are unaffected or even attracted to verbenone . The effectiveness of verbenone as a repellent can vary across different species of bark beetles .

Verbenone’s Impact on Saproxylic Beetles

Specific Scientific Field

This application is also in the field of Entomology , with a focus on the behavior of saproxylic beetles .

Application Summary

Verbenone has been found to affect the behavior of saproxylic beetles, which are insects that depend on dead or decaying wood for at least part of their life cycle .

Methods of Application

In this study, verbenone pouches were added to traps baited with bark beetle pheromones. The captures from these traps were then compared with those from traps containing only the pheromones .

Results or Outcomes

The study found that while captures of some species were reduced in the presence of verbenone, others showed no change, and some even increased . Interestingly, the presence of verbenone increased the diversity of saproxylic beetles captured in the traps .

Verbenone in Perfumery and Aromatherapy

Specific Scientific Field

This application falls under the field of Perfumery and Aromatherapy .

Application Summary

Verbenone, due to its pleasant aroma, is used in perfumery, aromatherapy, herbal teas, spices, and herbal remedies . It is also found in essential oils with high verbenone content .

Methods of Application

Verbenone or essential oils high in verbenone content are added to perfumes, aromatherapy products, herbal teas, spices, and herbal remedies to enhance their aroma .

Results or Outcomes

The use of verbenone in these products provides a pleasant aroma, enhancing the sensory experience of the user .

Verbenone as a Cough Suppressant

Specific Scientific Field

This application is in the field of Medicine , specifically in the treatment of coughs .

Application Summary

(−)-Verbenone is used as a cough suppressant under the name levoverbenone .

Methods of Application

Levoverbenone is administered orally or through inhalation as a treatment for cough .

Results or Outcomes

The use of levoverbenone has been found to be effective in suppressing cough .

Verbenone in Rosemary Oil

Specific Scientific Field

This application falls under the field of Botany and Aromatherapy .

Application Summary

Verbenone is a primary constituent of the oil of Spanish verbena and is also found in the oil of rosemary . The verbenone variety of rosemary has a less intense fragrance than the Rosemary Cineol variety .

Methods of Application

Rosemary oil high in verbenone content is used in aromatherapy products to provide a clarifying effect on one’s emotions .

Results or Outcomes

The use of rosemary oil with high verbenone content provides a less intense fragrance and helps in clarifying one’s emotions .

Verbenone as an Antimicrobial Agent

Specific Scientific Field

This application is in the field of Medicine , specifically in the treatment of microbial infections .

Application Summary

Verbenone may have antimicrobial properties .

Methods of Application

The exact methods of application can vary, but it often involves the use of verbenone or essential oils high in verbenone content in antimicrobial treatments .

Results or Outcomes

While the antimicrobial properties of verbenone are suggested, more research is needed to confirm its effectiveness and understand its mechanism of action .

Future Directions

Verbenone is long known and now sometimes referred to as a ‘universal bark beetle repellent’. Research focus has mostly gone into applied studies, leaving many ecological questions unanswered . Future studies should link the amounts of pheromone components in the gut to actual release rates and extrapolate these values to the landscape scale .

properties

IUPAC Name

4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-6-4-9(11)8-5-7(6)10(8,2)3/h4,7-8H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSCXTJOXBUFGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2CC1C2(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048115
Record name DL-Verbenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Minty spicy aroma
Record name Verbenone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1848/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble to insoluble in water; soluble in non-polar solvents, Soluble (in ethanol)
Record name Verbenone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1848/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.975-0.981
Record name Verbenone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1848/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Verbenone

CAS RN

80-57-9, 5480-12-6
Record name (±)-Verbenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name dl-Verbenone
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Record name DL-Verbenone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.176
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12,600
Citations
CJ Fettig, AS Munson - Agricultural and Forest Entomology, 2020 - Wiley Online Library
… of the beetle's antiaggregation pheromone verbenone (4,6,6-… We compared the efficacy of verbenone and Verbenone Plus … Our research demonstrates that verbenone and Verbenone …
CJ Fettig, SR McKelvey, CP Dabney… - Journal of economic …, 2012 - academic.oup.com
… that led to the identification of Verbenone Plus, a novel four-… -verbenone] that inhibits the response of D. brevicomis to attractant-baited traps, and examine the efficacy of Verbenone Plus …
Number of citations: 27 academic.oup.com
WD Bedard, PE Tilden, KQ Lindahl Jr, DL Wood… - Journal of Chemical …, 1980 - Springer
… plus verbenone reduced the number of southern pine beetles … if verbenone, transverbenol, or the combination of verbenone … verbenone alone could protect ponderosa pines from attack …
Number of citations: 87 link.springer.com
RP Limberger, AM Aleixo, AG Fett-Neto… - Electronic Journal of …, 2007 - SciELO Chile
This work describes the bioconversion of (-)- and (+)-alpha-pinene (2,6,6-trimethyl-bicyclo[3.1.1]hept-2-ene), targeted at the production of (-)- and (+)-verbenone (4,6,6-trimethyl-bicyclo (…
Number of citations: 56 www.scielo.cl
DWA Hunt, JH Borden - Journal of Chemical Ecology, 1990 - Springer
A variety of symbionts associated with bark beetles are capable of producing compounds that are used as pheromones by their hosts. We report that two yeasts associated …
Number of citations: 156 link.springer.com
J Petrović, V Kovalenko, A Svirid, D Stojković… - Journal of Molecular …, 2022 - Elsevier
… of monoterpene ketone verbenone. Antimicrobial activity was … activity between the enantiomers of verbenone, this was not … of verbenol and enantiomers of verbenone. Current findings …
Number of citations: 4 www.sciencedirect.com
LC Ryker, KL Yandell - Zeitschrift für Angewandte Entomologie, 1983 - Wiley Online Library
… In laboratory tests, racemic verbenone reduced the … verbenone evaporated at 3 μg/h interrupted aggregation of both sexes of MPB to traps containing synthetic attractant. (‐)‐Verbenone …
Number of citations: 70 onlinelibrary.wiley.com
M Nesterkina, D Barbalat, I Kravchenko - Open Chemistry, 2020 - degruyter.com
… Verbenone hydrazones were revealed to exist as Z/E geometrical isomers about C═N bond and cis/trans amide conformers. Verbenone … The present findings indicate that verbenone …
Number of citations: 6 www.degruyter.com
M Miyazawa, A Sugie, T Shimada - Drug metabolism and disposition, 2003 - ASPET
… In this study, (–)-verbenone was found … -verbenone 10-hydroxylation catalyzed by liver microsomes of 16 human samples, indicating that CYP2A6 is a principal enzyme in (–)-verbenone …
Number of citations: 39 dmd.aspetjournals.org
CJ Fettig, BM Bulaon, CP Dabney, CJ Hayes… - J. Biofert …, 2012 - fs.usda.gov
Number of citations: 19 www.fs.usda.gov

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